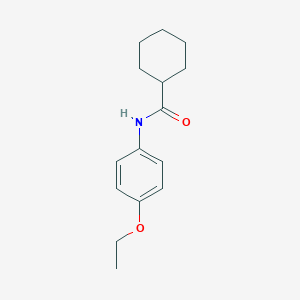

N-(4-ethoxyphenyl)cyclohexanecarboxamide

Description

N-(4-Ethoxyphenyl)cyclohexanecarboxamide is a carboxamide derivative characterized by a cyclohexane ring linked to a 4-ethoxyphenyl group via an amide bond. Structurally, the cyclohexane ring typically adopts a chair conformation, as observed in related compounds like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide .

Synthesis: The compound can be synthesized via reactions between cyclohexanecarbonyl chloride and 4-ethoxyaniline under basic conditions, analogous to methods described for N-(4-hydroxyphenyl)cyclohexanecarboxamide . Crystallographic studies confirm its stability through intramolecular hydrogen bonding, a feature common in carboxamide derivatives .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14-10-8-13(9-11-14)16-15(17)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,16,17) |

InChI Key |

BLDXAFRTVQGMOC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methoxyphenyl)cyclohexanecarboxamide

- Structure : Differs by a methoxy (-OCH₃) group instead of ethoxy.

- Impact : The shorter alkoxy chain reduces lipophilicity (logP decreases by ~0.5 units) compared to the ethoxy analog. Methoxy derivatives exhibit higher solubility in polar solvents .

- Applications : Used in flavor compositions due to menthol-like cooling effects .

N-(4-Chlorophenyl)cyclohexanecarboxamide

N-(4-Hydroxyphenyl)cyclohexanecarboxamide

- Structure : Replaces ethoxy with hydroxyl (-OH).

- Impact : The hydroxyl group increases hydrogen-bonding capacity, enhancing water solubility but reducing metabolic stability due to susceptibility to glucuronidation .

Thiourea Derivatives vs. Carboxamides

N-(4-Ethoxyphenylcarbamothioyl)cyclohexanecarboxamide

- Structure : Incorporates a thiourea (-NHC(S)NH-) bridge instead of a carboxamide.

- Impact: Thiourea derivatives exhibit stronger metal-chelating properties due to sulfur’s soft donor character, making them effective in separating transition metals . However, they are less stable under acidic conditions compared to carboxamides.

Alkyl-Substituted Analogs

N-(Heptan-4-yl)cyclohexanecarboxamide

N-(Adamantan-2-yl)cyclohexanecarboxamide

- Structure : Incorporates a rigid adamantane group.

- Impact : The bulky substituent improves thermal stability (decomposition temperature >250°C) and confers resistance to enzymatic degradation .

Heterocyclic Derivatives

N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

- Structure : Adds a thiazole ring to the ethoxyphenyl group.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.